

A Comparative Guide to Sulfo-Cyanine5.5: Brightness and Photostability

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Compound of Interest

Compound Name: Sulfo-cyanine5.5 amine potassium

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For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the choice of a fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of Sulfo-cyanine5.5 with other common near-infrared (NIR) dyes, focusing on the key performance metrics of brightness and photostability. The information presented is supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific research needs.

Brightness: A Quantitative Comparison

The brightness of a fluorophore is a product of its molar extinction coefficient (ϵ) and its fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed photons into emitted fluorescence.



Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Quantum Yield (Φ)	Brightness (ε × Φ)
Sulfo- Cyanine5.5	~675 - 678	~694 - 706	~250,000	~0.18 - 0.21	~45,000 - 52,500
Cy5	~646 - 649	~662 - 670	~250,000	~0.20 - 0.27	~50,000 - 67,500
Alexa Fluor 647	~650 - 652	~665 - 672	~239,000 - 270,000	~0.33	~78,870 - 89,100
DyLight 649	~654	~673	~250,000	N/A	N/A
Cy5.5	~675	~694	~250,000	~0.23	~57,500

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Values for quantum yield can vary depending on the solvent and conjugation state.

Photostability: Resistance to Photobleaching

Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is crucial for applications requiring long or intense illumination, such as time-lapse imaging and single-molecule studies. While direct quantitative comparisons of photobleaching quantum yields for all dyes under identical conditions are not readily available in a single source, existing literature consistently indicates that Alexa Fluor dyes are significantly more photostable than their cyanine counterparts.[1][2]



Dye	Relative Photostability		
Sulfo-Cyanine5.5	Generally considered to have good photostability for a cyanine dye.[3][4]		
Cy5	Less photostable than Alexa Fluor 647.[2]		
Alexa Fluor 647	Significantly more photostable than Cy5.[1][2]		
DyLight 649	Generally marketed as having superior photostability to traditional cyanine dyes.		
Cy5.5	Prone to photobleaching, similar to other cyanine dyes.		

Experimental Protocols

To ensure standardized and reproducible comparisons of fluorescent dyes, the following experimental protocols are provided.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield and similar spectral properties.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- · Quartz cuvettes (1 cm path length)
- Spectroscopic grade solvent
- Quantum yield standard (e.g., Cresyl Violet in methanol, $\Phi = 0.54$)
- · Test dye solution



Procedure:

- Prepare a series of dilutions of both the standard and the test dye in the same solvent. The
 absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid
 inner filter effects.
- Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.
- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
- Calculate the quantum yield of the test sample (Φ _sample) using the following equation:

 Φ sample = Φ standard * (Slope sample / Slope standard) * (η sample² / η standard²)

Where:

- Φ standard is the quantum yield of the standard.
- Slope_sample and Slope_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance.
- η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Assessment of Photostability

This protocol outlines a method for comparing the photobleaching rates of different fluorescent dyes.

Materials:



- Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a digital camera.
- Solutions of the fluorescent dyes to be compared at the same concentration.
- Microscope slides and coverslips.

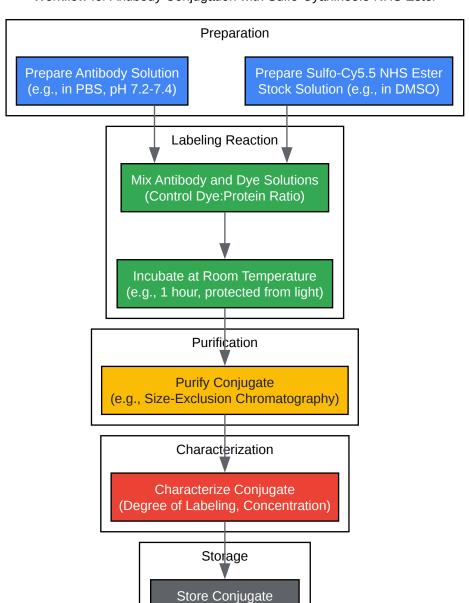
Procedure:

- Prepare samples by placing a small volume of each dye solution between a microscope slide and a coverslip.
- Place the sample on the microscope stage and focus on the field of view.
- Set the microscope parameters (e.g., light source intensity, exposure time, camera gain) and keep them constant for all samples.
- Acquire an initial image (time = 0).
- Continuously illuminate the sample with the excitation light.
- Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
- Analyze the images by measuring the mean fluorescence intensity of a region of interest at each time point.
- Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester

The following diagram illustrates the general workflow for labeling an antibody with an amine-reactive Sulfo-Cyanine 5.5 N-hydroxysuccinimide (NHS) ester.





Workflow for Antibody Conjugation with Sulfo-Cyanine 5.5 NHS Ester

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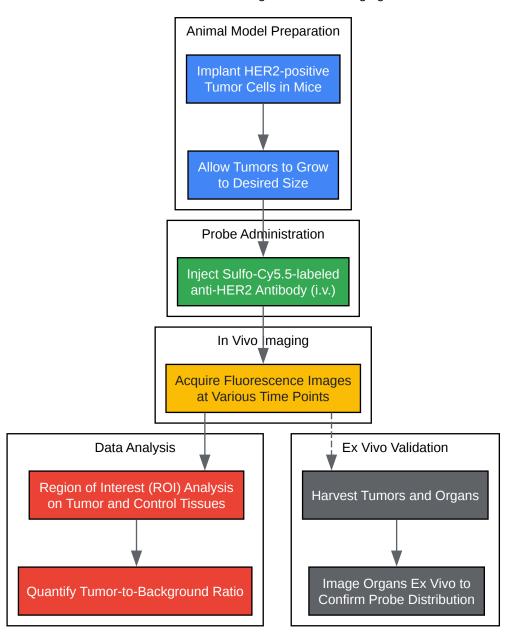
(e.g., at 4°C or -20°C)

Caption: General workflow for protein labeling with amine-reactive dyes.

In Vivo Tumor Imaging with HER2-Targeted Sulfo-Cyanine5.5 Probe



This diagram outlines a typical workflow for in vivo imaging of HER2-positive tumors using an antibody conjugated to Sulfo-Cyanine5.5.



Workflow for HER2-Targeted Tumor Imaging

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Caption: A typical workflow for in vivo tumor imaging.



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